3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride
Description
Historical Development and Discovery of 8-Azabicyclo[3.2.1]octane Derivatives in Medicinal Chemistry
Emergence of Tropane Alkaloid-Inspired Scaffolds in Neuropharmacology
The 8-azabicyclo[3.2.1]octane framework traces its origins to naturally occurring tropane alkaloids, such as cocaine and scopolamine, which have been studied for over a century due to their profound effects on the central nervous system (CNS). These alkaloids share a bicyclic tropane core, comprising a seven-membered ring fused to a pyrrolidine moiety, with a bridgehead nitrogen atom critical for biological activity. Cocaine, isolated from Erythroxylum coca, emerged as a prototype for dopamine reuptake inhibition, while scopolamine, derived from Hyoscyamus niger, served as a muscarinic acetylcholine receptor antagonist.
Early pharmacological studies revealed that the tropane scaffold’s stereoelectronic properties enabled interactions with neurotransmitter transporters and receptors. For instance, cocaine’s 3β-benzoyloxy group facilitated dopamine transporter (DAT) binding, whereas scopolamine’s epoxide ring enhanced CNS penetration. However, the clinical utility of natural tropanes was limited by adverse effects, such as cocaine’s cardiotoxicity and scopolamine’s sedative properties. These challenges spurred efforts to synthesize analogs with improved selectivity.
The replacement of ester functionalities in cocaine with stable aryl groups marked a pivotal shift. Phenyltropanes, first reported in the 1980s, demonstrated that removing the labile benzoyloxy ester while retaining the phenyl group at the 3β position preserved DAT affinity but reduced off-target sodium channel blockade. This structural simplification laid the groundwork for azabicyclic derivatives, including 8-azabicyclo[3.2.1]octane systems, which prioritized metabolic stability and receptor specificity.
Key Milestones in the Structural Optimization of Azabicyclic Dopaminergic Agents
The evolution of 3-phenoxy-8-azabicyclo[3.2.1]octane hydrochloride involved systematic modifications to the tropane core, guided by structure-activity relationship (SAR) studies. Critical advancements included:
Nitrogen Position and Ring Substitution
Initial work focused on relocating the bridgehead nitrogen from the 8-position (as in cocaine) to the 6-position, yielding 6-azabicyclo[3.2.1]octanes. Comparative studies revealed that 6-aza analogs, such as 3β-aryl-2-carbomethoxy-6-azabicyclo[3.2.1]octanes, exhibited DAT inhibition comparable to cocaine but with reduced cardiovascular effects. However, 8-aza derivatives regained prominence due to their superior conformational rigidity, which enhanced binding to monoamine transporters.
Phenoxy Group Introduction
The substitution of the 3β position with a phenoxy group represented a breakthrough in optimizing selectivity. Unlike earlier aryl tropanes, which relied on direct phenyl attachment, the phenoxy moiety introduced an oxygen spacer, modulating electronic interactions with target receptors. In 3-phenoxy-8-azabicyclo[3.2.1]octane hydrochloride, this modification conferred high affinity for serotonin and norepinephrine transporters while minimizing muscarinic receptor cross-reactivity.
Stereochemical Refinement
The stereospecificity of the 3β configuration proved essential for dopaminergic activity. For example, trans-3β-aryl-8-azabicyclo[3.2.1]octanes exhibited 10-fold greater DAT inhibition than their cis counterparts, underscoring the importance of spatial orientation in ligand-receptor docking.
Table 1: Structural Evolution of Azabicyclic Dopaminergic Agents
Table 2: Milestone Compounds in Azabicyclic Development
Properties
IUPAC Name |
3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-4-12(5-3-1)15-13-8-10-6-7-11(9-13)14-10;/h1-5,10-11,13-14H,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQVIWHNOKTAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955540-15-4 | |
| Record name | 3-phenoxy-8-azabicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide variety of products depending on the nucleophile used.
Scientific Research Applications
3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of various chemical reactions.
Biology: Employed in research to understand the role of dopamine signaling in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to dopamine dysfunction, such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by acting as a potent and selective agonist of the dopamine D2 receptor. This interaction stimulates dopamine signaling pathways, which play a crucial role in various physiological and pathological processes. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Research Findings
Heteroatom Positioning :
- In PI3K inhibitor studies, replacing morpholine with 3-oxa-8-azabicyclo[3.2.1]octane (M3) improved binding affinity compared to 8-oxa-3-azabicyclo[3.2.1]octane (M4), highlighting the critical role of nitrogen placement in the bicyclic system .
- Similarity scoring () indicates that swapping oxygen and nitrogen positions (e.g., 8-oxa-3-aza vs. 3-oxa-8-aza) retains ~84% structural similarity but significantly alters electronic properties and target engagement .
Substituent Effects: Phenoxy vs. Phenyl: The phenoxy group in the target compound introduces an oxygen atom capable of hydrogen bonding and π-π stacking, which may enhance receptor affinity compared to the purely hydrophobic phenyl analog . Fluorine and Hydroxyl Substituents: Fluorine at C3 () improves metabolic stability by blocking oxidation sites, while a hydroxyl group () increases solubility but may reduce blood-brain barrier penetration .
Pharmacological Applications: The 3-phenoxy moiety is critical in sulfonamide derivatives (e.g., compound 31 in ), where it likely contributes to selective receptor binding in neurological or oncological targets . Cocaine analogs () with benzoyloxy substituents demonstrate how bulkier groups alter pharmacokinetics, suggesting that the phenoxy group balances lipophilicity and target specificity .
Biological Activity
3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride is a compound belonging to the class of bicyclic amines, specifically derivatives of 8-azabicyclo[3.2.1]octane. This compound has garnered interest due to its potential biological activities, particularly as a monoamine reuptake inhibitor, which is significant in the treatment of various neurological disorders.
Chemical Structure and Properties
The molecular formula for 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride is C14H19ClN2O, with a molecular weight of approximately 250.77 g/mol. The structure features a bicyclic framework that contributes to its biological activity.
The primary mechanism of action for 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with neurotransmitter transporters, particularly those involved in monoamine neurotransmission. This compound has been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in mood regulation and cognitive function .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : As a monoamine reuptake inhibitor, it is being explored for its potential to treat depression and anxiety disorders by enhancing the availability of neurotransmitters in the synaptic cleft .
- Analgesic Properties : Studies have suggested that derivatives of 8-azabicyclo[3.2.1]octane may possess analgesic effects, making them candidates for pain management therapies .
- Anticonvulsant Activity : Preclinical studies have demonstrated anticonvulsant properties in animal models, indicating potential applications in seizure disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride:
- Study on Antidepressant Activity :
- Analgesic Study :
- Anticonvulsant Evaluation :
Comparative Analysis of Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Antidepressant | Monoamine reuptake inhibition | Treatment of depression and anxiety |
| Analgesic | Modulation of pain pathways | Pain management |
| Anticonvulsant | Inhibition of neuronal excitability | Treatment of epilepsy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
